molecular formula C8H7FO B1272653 3-Fluoro-4-methylbenzaldehyde CAS No. 177756-62-6

3-Fluoro-4-methylbenzaldehyde

Cat. No. B1272653
CAS RN: 177756-62-6
M. Wt: 138.14 g/mol
InChI Key: UFPBMVRONDLOGK-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzaldehyde (3-FMB) is a synthetic aromatic aldehyde that has been used in a variety of research applications and laboratory experiments. It is a colorless liquid with a sweet, floral odor and is considered to be a moderately toxic substance. 3-FMB is a versatile compound, with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Anticancer Activity

3-Fluoro-4-methylbenzaldehyde has been utilized in the synthesis of various fluoro-substituted stilbenes. For instance, it has been instrumental in the production of fluorinated analogues of the anticancer combretastatins A-1, A-2, and A-4. These analogues, particularly the fluoro combretastatins, demonstrate potent cell growth inhibitory properties, indicating significant potential in anticancer applications (Lawrence et al., 2003).

Fluorescent pH Sensor

A probe developed using a derivative of this compound, specifically 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, has been shown to function as a highly selective fluorescent pH sensor. This sensor's fluorescence intensity dramatically increases within a specific pH range, making it valuable for studying biological organelles (Saha et al., 2011).

Cryogenic Structural Transformations

Research has also focused on the structural transformations of 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions. These studies, involving infrared spectroscopy and quantum chemistry calculations, help understand the compound's behavior in various solid-phase environments and at low temperatures. Such research contributes to a deeper knowledge of the material's properties in extreme conditions (Ildız et al., 2018).

Microporous Polyaminals for Gas Adsorption

Another application is in the synthesis of fluorinated microporous polyaminals, which show increased surface areas and effective CO2 adsorption. These materials, synthesized using monoaldehyde compounds like this compound, demonstrate large CO2 uptake and selectivity over nitrogen and methane. This has significant implications for environmental applications, particularly in carbon capture technologies (Li et al., 2016).

Safety and Hazards

3-Fluoro-4-methylbenzaldehyde is a combustible liquid and causes severe skin burns and eye damage . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored under inert gas and away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBMVRONDLOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379105
Record name 3-Fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177756-62-6
Record name 3-Fluoro-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177756-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyllithium (31 ml of a 1.7 M solution in toluene, 52 mmol) was added slowly over 30 minutes to a cold (−70° C.), stirred solution of 4-bromo-2-fluorotoluene (5 g, 26 mmol) in tetrahydrofuran (25 ml). After addition was complete, the mixture was stirred for 15 minutes and a solution of dimethylformamide (2 g, 28 mmol) in tetrahydrofuran (10 ml) was then added over 10 minutes. After addition was complete, the reaction solution was warmed to room temperature over 30 minutes. The reaction was poured into 0.5N aqueous potassium bisulfate (125 ml) and extracted with ethyl ether. The combined organic extracts were dried over sodium sulfate and evaporated to give 3.3 g (90%) of the desired product as an oil. This material was suitable for use without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.